molecular formula C6H11ClF3NS B6350569 2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride CAS No. 1422766-13-9

2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride

Cat. No.: B6350569
CAS No.: 1422766-13-9
M. Wt: 221.67 g/mol
InChI Key: ZIPILSFKYDNWTD-UHFFFAOYSA-N
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Description

2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride is a chemical compound with the molecular formula C6H11ClF3NS. It is a pyrrolidine derivative that contains a trifluoromethylthio group, making it a valuable compound in various chemical and pharmaceutical applications. The presence of the trifluoromethylthio group imparts unique chemical properties to the compound, enhancing its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride typically involves the reaction of pyrrolidine with a trifluoromethylthiolating agent. One common method is the reaction of pyrrolidine with trifluoromethylthiol chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethylthiol chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyrrolidinehydrochloride: Lacks the sulfur atom present in 2-((Trifluoromethylthio)methyl)pyrrolidinehydrochloride.

    3,3-Difluoropyrrolidine hydrochloride: Contains two fluorine atoms instead of a trifluoromethylthio group.

    N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride: Contains a trifluoroethyl group instead of a trifluoromethylthio group.

Uniqueness

This compound is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(trifluoromethylsulfanylmethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NS.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPILSFKYDNWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CSC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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